![molecular formula C7H11N3O B6181700 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine CAS No. 2613384-55-5](/img/no-structure.png)
6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine” is a chemical compound with the molecular formula C7H11N3O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine” is 1S/C7H11N3O/c1-5-3-10-6(4-11-5)2-7(8)9-10/h2,5H,3-4H2,1H3,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine” is a powder at room temperature . Its molecular weight is 153.18 .Safety and Hazards
The safety information for “6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the study of “6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine” and related compounds could involve further investigation into their potential as CDK2 inhibitors . This could have implications for cancer treatment, as CDK2 inhibition is an appealing target for selectively targeting tumor cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl oxalate to form 2-ethyl-4,6-dimethylpyrimidine-5-carboxylate. This intermediate is then reacted with hydrazine hydrate to form 2-ethyl-4,6-dimethylpyrimidine-5-carbohydrazide, which is cyclized with ethyl chloroformate to form 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-one. Finally, the oxazinone is reduced with sodium borohydride to yield the desired product, 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "ethyl oxalate", "hydrazine hydrate", "ethyl chloroformate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with ethyl oxalate to form 2-ethyl-4,6-dimethylpyrimidine-5-carboxylate", "Step 2: Reaction of 2-ethyl-4,6-dimethylpyrimidine-5-carboxylate with hydrazine hydrate to form 2-ethyl-4,6-dimethylpyrimidine-5-carbohydrazide", "Step 3: Cyclization of 2-ethyl-4,6-dimethylpyrimidine-5-carbohydrazide with ethyl chloroformate to form 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-one", "Step 4: Reduction of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-one with sodium borohydride to yield 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine" ] } | |
CAS RN |
2613384-55-5 |
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.